molecular formula C4H8F3NO B2561332 (S)-3-Amino-4,4,4-trifluorobutan-1-ol CAS No. 1388098-52-9

(S)-3-Amino-4,4,4-trifluorobutan-1-ol

Cat. No.: B2561332
CAS No.: 1388098-52-9
M. Wt: 143.109
InChI Key: IUHWBCZMCVRCST-VKHMYHEASA-N
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Description

(S)-3-Amino-4,4,4-trifluorobutan-1-ol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4,4,4-trifluorobutan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as (S)-3-chloro-4,4,4-trifluorobutan-1-ol.

    Amination Reaction: The precursor undergoes an amination reaction where the chlorine atom is replaced by an amino group. This can be achieved using reagents like ammonia or an amine under appropriate conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-4,4,4-trifluorobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of (S)-3-amino-4,4,4-trifluorobutan-2-one.

    Reduction: Formation of (S)-3-amino-4,4,4-trifluorobutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Amino-4,4,4-trifluorobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4,4,4-trifluorobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.

Comparison with Similar Compounds

    (S)-3-Amino-4,4,4-trifluorobutan-2-ol: Similar structure but with the hydroxyl group at a different position.

    (S)-3-Amino-4,4,4-trifluorobutane: Lacks the hydroxyl group.

    (S)-3-Chloro-4,4,4-trifluorobutan-1-ol: Contains a chlorine atom instead of an amino group.

Uniqueness: (S)-3-Amino-4,4,4-trifluorobutan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Biological Activity

(S)-3-Amino-4,4,4-trifluorobutan-1-ol is an organic compound notable for its unique structure, which includes an amino group and three fluorine atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interaction with biological targets, and applications in research.

Chemical Structure and Properties

The molecular formula of this compound is C4H8F3NO. The presence of fluorine atoms significantly influences the compound's properties, including its lipophilicity and ability to interact with biological macromolecules.

Property Value
Molecular FormulaC4H8F3NO
Molecular Weight143.11 g/mol
StructureAmino alcohol with trifluoromethyl group

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. The compound may act as an inhibitor or modulator of specific enzymatic pathways:

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
  • Protein Interactions : The fluorinated structure enhances binding affinity to proteins due to the unique electronic properties of fluorine. This can lead to increased stability in enzyme-substrate interactions.

1. Enzyme Studies

This compound is used in biochemical assays to study enzyme kinetics and mechanisms. It serves as a substrate or inhibitor in various enzyme assays.

2. Therapeutic Potential

The compound has been explored for its therapeutic potential in treating diseases due to its ability to modulate biological pathways. Its unique properties make it a candidate for developing new drugs targeting specific diseases .

3. Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its reactivity allows for diverse applications in the synthesis of pharmaceuticals and specialty chemicals .

Case Studies

Several studies highlight the biological activity of this compound:

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential applications in metabolic disease management.

Study 2: Binding Affinity

Another research focused on the binding affinity of this compound with various protein targets. The findings demonstrated that the compound exhibited enhanced binding due to fluorine's electronegativity, impacting hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

(3S)-3-amino-4,4,4-trifluorobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3(8)1-2-9/h3,9H,1-2,8H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWBCZMCVRCST-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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